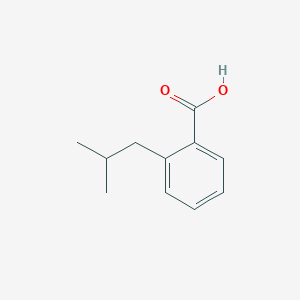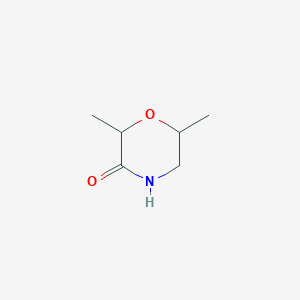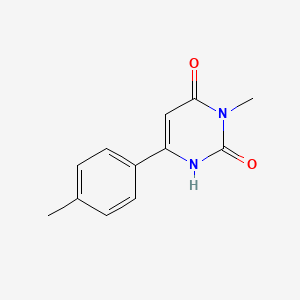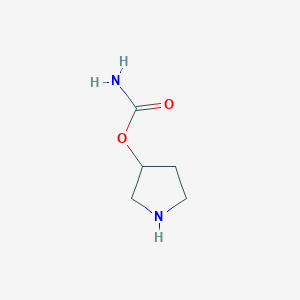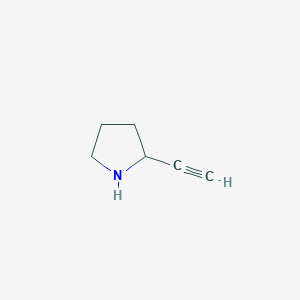
2-エチニルピロリジン
説明
2-Ethynylpyrrolidine is a chemical compound with the molecular formula C6H9N . It contains a total of 16 bonds, including 7 non-Hydrogen bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of 2-Ethynylpyrrolidine consists of 16 bonds, including 7 non-Hydrogen bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine . It contains a total of 16 atoms; 9 Hydrogen atoms, 6 Carbon atoms, and 1 Nitrogen atom .科学的研究の応用
2-エチニルピロリジン: 科学研究における応用に関する包括的な分析
2-エチニルピロリジンは、科学研究においていくつかの潜在的な応用を持つ汎用性の高い有機化合物です。以下は、入手可能な情報に基づくいくつかのユニークな応用です。
新規ホスフォライドアニオンの合成
2-エチニルピロリジンは、アニオン性ヘプタホスファイドクラスターとの反応に使用され、4-(2'-ピリジル)-1,2,3-トリホスフォライドアニオンなどの新規ホスフォライドアニオンを生成しています。 この反応は、材料科学および触媒における潜在的な応用を持つ新しい化学物質を合成するための化合物の有用性を示しています .
重合
この化合物は、インサイチュ非触媒重合により、ポリ(2-エチニル-N-ヨードピリジニウムヨージド)を含むさまざまなポリマーを合成するために使用されてきました。 これらのポリマーは、電子機器、コーティング、およびユニークな電気的または光学的特性を持つ機能性材料として、潜在的な応用を持っています .
生物医学研究
2-エチニルピロリジンには直接関係していませんが、ポルフィリンなどの類似の化合物は、MRIの造影剤、癌治療のための光線力学療法、および生体イメージングなど、生物医学分野における応用について広範な研究が行われています 。構造的多様性から、2-エチニルピロリジンは、同様の生物医学的応用に用いることができる可能性があります。
有機合成
2-エチニルピロリジン誘導体は合成されており、さまざまな有機反応について調べられており、有機化学におけるビルディングブロックとしての化合物の役割を示しています。 誘導体は、医薬品から農薬まで、さまざまな用途に利用できます .
さらなる研究が必要: 現在の情報は、2-エチニルピロリジンの潜在的な応用を垣間見ることができます。 しかし、Google Scholarなどの科学文献やデータベースをさらに徹底的に検索すると、さまざまな研究分野における追加のユニークな応用が明らかになる可能性があります .
特性
IUPAC Name |
2-ethynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJJQTYBSNLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561062 | |
| Record name | 2-Ethynylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853304-19-5 | |
| Record name | 2-Ethynylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-ethynylpyrrolidine in the synthesis of antofine and cryptopleurine?
A1: 2-Ethynylpyrrolidine serves as a crucial starting material in the total synthesis of antofine. The synthesis utilizes optically pure α-amino acids and involves only seven steps from known 2-ethynylpyrrolidine or 2-ethynylpiperidine derivatives. [] This approach is notable for being free of protecting groups, simplifying the synthesis process.
Q2: What are the key chemical transformations involving 2-ethynylpyrrolidine in this synthesis?
A2: Two key steps involving 2-ethynylpyrrolidine are:
- Alkyne Hydration: This step converts the alkyne group in 2-ethynylpyrrolidine to a ketone, forming a β-aminoketone intermediate. Careful pH control and selection of a suitable metal additive are crucial to minimize racemization during this step. []
- [5+5]-Cycloaddition: A chromium carbene complex facilitates a net [5+5]-cycloaddition, building the core structure of the target molecule using the modified 2-ethynylpyrrolidine derivative. []
Q3: What challenges were encountered during the synthesis involving 2-ethynylpyrrolidine and how were they addressed?
A3: A significant challenge was racemization of the β-aminoketone intermediate during alkyne hydration. This issue was mitigated by carefully controlling the pH of the reaction and selecting an appropriate metal additive. [] This careful optimization highlights the importance of understanding the reactivity of 2-ethynylpyrrolidine derivatives in achieving high stereoselectivity in the synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2-Methoxyethoxy)ethanesulfonyl]-4-methylbenzene](/img/structure/B1368258.png)
